molecular formula C16H32O2 B029566 Ethyl myristate CAS No. 124-06-1

Ethyl myristate

Cat. No.: B029566
CAS No.: 124-06-1
M. Wt: 256.42 g/mol
InChI Key: MMKRHZKQPFCLLS-UHFFFAOYSA-N
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Description

Ethyl tetradecanoate, also known as ethyl myristate, is an ester derived from tetradecanoic acid (myristic acid) and ethanol. It is a colorless liquid with a faint, pleasant odor. The compound is commonly used in the fragrance and flavor industry due to its characteristic scent and is also found in various cosmetic and personal care products .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl myristate interacts with various biomolecules in biochemical reactions. It is readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized

Cellular Effects

It is known that myristate esters, including this compound, are used as skin conditioning agents in cosmetics . This suggests that this compound may have effects on skin cells, potentially influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

It is known that myristate esters are readily hydrolyzed to the corresponding alcohols and acids , suggesting that this compound may degrade over time in certain conditions.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. One study reported that a single dermal dose of this compound (5 g/kg) resulted in the death of 2 out of 10 rabbits over 7 days .

Metabolic Pathways

This compound is involved in the metabolism of fatty acids. It is hydrolyzed to myristic acid and ethanol, which are then further metabolized

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tetradecanoate can be synthesized through the esterification of tetradecanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The general reaction is as follows:

Tetradecanoic acid+EthanolEthyl tetradecanoate+Water\text{Tetradecanoic acid} + \text{Ethanol} \rightarrow \text{Ethyl tetradecanoate} + \text{Water} Tetradecanoic acid+Ethanol→Ethyl tetradecanoate+Water

The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The mixture is heated, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of ethyl tetradecanoate involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous distillation helps in the separation and purification of the ester from the reaction mixture. The final product is then subjected to further purification steps, such as vacuum distillation, to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl tetradecanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl tetradecanoate can be hydrolyzed back to tetradecanoic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: Ethyl tetradecanoate can react with other alcohols to form different esters in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed

Scientific Research Applications

Ethyl tetradecanoate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl tetradecanoate is similar to other fatty acid esters, such as:

    Methyl tetradecanoate: The methyl ester of tetradecanoic acid, used in similar applications but with slightly different physical properties.

    Ethyl palmitate: The ethyl ester of hexadecanoic acid, used in cosmetics and as a lubricant.

    Ethyl stearate: The ethyl ester of octadecanoic acid, used in the production of plastics and as a surfactant.

Uniqueness

Ethyl tetradecanoate is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly suitable for use in fragrances and flavors, where it provides a distinct scent profile .

Properties

IUPAC Name

ethyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKRHZKQPFCLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047654
Record name Ethyl tetradecanoate
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to pale yellow liquid with a waxy odour reminiscent of orris
Record name Ethyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034153
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl tetradecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/305/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

178.00 to 180.00 °C. @ 12.00 mm Hg
Record name Ethyl tetradecanoate
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URL http://www.hmdb.ca/metabolites/HMDB0034153
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Solubility

Slightly soluble in ether, 1ml in 1ml 95% ethanol (in ethanol)
Record name Ethyl tetradecanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.857-0.862
Record name Ethyl tetradecanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

124-06-1
Record name Ethyl myristate
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Record name Ethyl myristate
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Record name Ethyl myristate
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Record name Tetradecanoic acid, ethyl ester
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Record name Ethyl tetradecanoate
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Record name Ethyl myristate
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Record name ETHYL MYRISTATE
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Record name Ethyl tetradecanoate
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Melting Point

12.3 °C
Record name Ethyl tetradecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethyl myristate?

A1: this compound has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the functional groups, structure, and molecular weight of the compound.

Q3: What is the solubility of this compound?

A: this compound is practically insoluble in water but exhibits good solubility in organic solvents like ethyl acetate, hexane, and ethanol. [] Its solubility in specific solvent mixtures can be predicted using models like UNIFAC. []

Q4: How does this compound perform under high pressure?

A: Research indicates that this compound's viscosity increases with increasing pressure and decreases with increasing temperature. [, ] This behavior is important for applications where the compound is subjected to high pressure conditions.

Q5: How does this compound interact with other materials in pharmaceutical formulations?

A: this compound can form complexes with compounds like 4-hexylresorcinol, impacting the release rate of the drug from ointments. [] This interaction highlights the importance of considering material compatibility in pharmaceutical formulations containing this compound.

Q6: How is this compound used in the development of biodiesels?

A: this compound is a fatty acid ethyl ester (FAEE) found in biodiesel produced from various feedstocks. [, ] Its presence contributes to the fuel properties of the biodiesel.

Q7: What is the role of this compound in food flavor and aroma?

A: this compound is a volatile compound that contributes to the aroma profile of various foods and beverages, including Chinese date, cider spirits, and beef. [, , , ] Its presence can enhance fruity and other desirable flavor notes.

Q8: What analytical techniques are used to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in various matrices, including food, biological samples, and biodiesels. [, , , , , ]

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